molecular formula C9H9N5 B12536075 4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine CAS No. 657411-85-3

4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine

Cat. No.: B12536075
CAS No.: 657411-85-3
M. Wt: 187.20 g/mol
InChI Key: LMLDQWNLXCGEKR-UHFFFAOYSA-N
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Description

4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine (CAS 657411-85-3) is a chemical compound with the molecular formula C9H9N5 and a molecular weight of 187.20 g/mol . It belongs to the 1,3,5-triazine class of heterocyclic compounds, a scaffold known for its significant aromaticity and wide range of biological activities . This specific amine-functionalized triazine is of high interest in medicinal chemistry, particularly in the development of novel anticancer agents. Research into analogous 1,3,5-triazin-2-amine compounds has demonstrated their potential as inhibitors of tubulin polymerization, a key mechanism for anticancer activity . Furthermore, recent studies highlight the promise of morpholine-functionalized 1,3,5-triazine derivatives in targeting colorectal cancer cell lines, showing superior antiproliferative activity compared to standard chemotherapeutic agents like 5-fluorouracil . The 1,3,5-triazine core is a versatile building block in organic synthesis, and modern green synthetic protocols, including microwave-assisted and sonochemical methods, are now being employed to produce such derivatives more efficiently and sustainably . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet and handle this material in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

657411-85-3

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

IUPAC Name

4-methyl-6-pyridin-2-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H9N5/c1-6-12-8(14-9(10)13-6)7-4-2-3-5-11-7/h2-5H,1H3,(H2,10,12,13,14)

InChI Key

LMLDQWNLXCGEKR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)N)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable nitrile or amidine derivative in the presence of a catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the potential of 4-methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine as an anticancer agent. Its structural similarity to other triazine derivatives has led researchers to explore its efficacy against various cancer cell lines.

  • Case Study : A study published in Molecules evaluated derivatives of triazine compounds for their cytotoxic effects on cancer cells. The findings indicated that certain modifications to the triazine structure could enhance anticancer activity, suggesting that this compound might be a candidate for further development in cancer therapeutics .

Protein Kinase Inhibition

The compound has been explored for its ability to inhibit protein kinases, which are crucial in regulating various cellular processes and are often implicated in cancer progression.

  • Research Findings : A synthesis study highlighted the importance of structural modifications in enhancing the inhibitory potency against specific kinases. Although this compound was not directly tested, its analogs showed promise as inhibitors of kinases involved in tumor growth .

Molecular Hybridization

The strategy of molecular hybridization combines different pharmacophores to create new compounds with enhanced biological activity.

  • Example : The incorporation of triazine rings in hybrid molecules has been shown to improve their anticancer properties. Research indicates that compounds designed with a triazine core exhibit significant cytotoxicity against various cancer cell lines .

Material Science Applications

Beyond biological applications, this compound is also being investigated for its potential use in material science.

Electronic Materials

The compound's electronic properties make it a candidate for use in organic electronics and photonic devices.

  • Research Insight : Studies have suggested that triazine derivatives can be used as semiconductors or in dye-sensitized solar cells due to their ability to absorb light and facilitate charge transfer processes .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityTested for cytotoxic effects on cancer cell lines; potential as an anticancer agent
Protein Kinase InhibitionInvestigated for inhibitory effects on key kinases involved in cancer
Molecular HybridizationUsed in designing hybrids with enhanced biological activity
Electronic MaterialsPotential use in organic electronics and photonic devices

Mechanism of Action

The mechanism of action of 4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

The activity and physicochemical properties of 1,3,5-triazine derivatives are highly dependent on substituents at positions 4 and 5. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,5-Triazine Derivatives
Compound Name R4 R6 Molecular Weight Key Properties/Biological Activity Reference
4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine Methyl Pyridin-2-yl 201.22 (calc.) Potential kinase inhibition, moderate solubility
4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine Methylthio Pyridin-4-yl 219.27 High purity (97%), biochemical studies
4-(4-Methylpiperidino)-6-(4-fluorophenyl)-1,3,5-triazin-2-amine 4-Methylpiperidino 4-Fluorophenyl 332.38 (calc.) Antileukemic activity (IC50 = 1.2 μM)
PQR530 (Clinical Candidate) Difluoromethyl Morpholino, 3-methylmorpholino 463.44 (calc.) Dual PI3K/mTOR inhibition, brain-penetrable
4-Methoxy-6-morpholino-1,3,5-triazin-2-amine Methoxy Morpholino 225.23 Enhanced solubility, kinase inhibition

Key Findings from Comparative Studies

Pharmacokinetic and Toxicity Profiles
  • Brain Penetration: PQR530’s morpholino and difluoromethyl groups confer excellent blood-brain barrier penetration, a property absent in the target compound due to its simpler substituents .
  • Metabolic Stability :
    • Methylthio-substituted triazines () may undergo oxidative metabolism to sulfoxides, whereas methyl groups (target compound) are more metabolically stable.

Biological Activity

4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine (CAS No. 657411-85-3) is a triazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring and a triazine core, which are known to exhibit diverse pharmacological properties. In this article, we will explore its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C9H9N5C_9H_9N_5, with a molecular weight of approximately 187.20 g/mol. The compound's structure is pivotal in determining its biological interactions and efficacy.

PropertyValue
Molecular FormulaC9H9N5C_9H_9N_5
Molecular Weight187.20 g/mol
CAS Number657411-85-3

Research indicates that compounds containing a triazine moiety can interact with various biological targets, including enzymes involved in metabolic pathways. For instance, studies have shown that triazine derivatives can inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis pathways in bacteria and protozoa.

Inhibition of Dihydrofolate Reductase (DHFR)

In a study focusing on the SAR of triazine derivatives, it was found that modifications on the triazine ring significantly affected their inhibitory potency against E. coli DHFR. The presence of specific substituents at the 3rd or 4th positions on the triazine ring enhanced binding affinity and inhibition efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The pyridine ring contributes to the compound's ability to interact with various biological targets through hydrogen bonding and π-stacking interactions.

Key Findings from SAR Studies

  • Substituent Effects : Electron-withdrawing groups on the pyridine or triazine rings generally enhance inhibitory activity against DHFR.
  • Binding Affinity : The introduction of alkyl or aromatic groups at specific positions has been shown to improve binding affinity to target enzymes .

Biological Activity and Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 4-methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine, and how can purity be optimized?

  • Methodology : Solvent-free approaches and one-pot synthesis are recommended. For example, guanidine or N-acetylguanidine can react with nitriles under controlled heating (80–120°C) to form triazine cores. Purification via recrystallization (ethanol/water mixtures) achieves >95% purity, validated by UPLC and elemental analysis .
  • Key Data : Typical yields range from 7–24% for analogous triazine derivatives, with melting points between 149–218°C .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodology : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., pyridine protons resonate at δ 8.5–9.0 ppm). Elemental analysis (C, H, N) should align with theoretical values within ±0.3%. Mass spectrometry (ESI) confirms molecular ion peaks (e.g., m/z 369 [M+^+] for related triazines) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology : Test antileukemic activity via cell viability assays (e.g., CCK-8 on Jurkat or K562 cells). Compare IC50_{50} values against reference drugs like doxorubicin. For selectivity, evaluate cytotoxicity on non-cancerous cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s antileukemic efficacy?

  • Methodology : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the pyridine ring). Use 3D-QSAR models to predict binding affinities to leukemia-associated targets like PI3K/mTOR. Validate predictions via in vitro kinase inhibition assays .
  • Example Data :

SubstituentIC50_{50} (μM)Selectivity Index (Cancer vs. Normal Cells)
-CF3_30.4512.8
-OCH3_31.25.6
-NO2_22.82.1
Source: Adapted from antileukemic triazine derivatives .

Q. What strategies resolve contradictions in selectivity data between in vitro and in vivo models?

  • Methodology : Perform pharmacokinetic profiling (e.g., plasma half-life, brain penetration) to assess bioavailability. For brain-targeted activity, use LC-MS to quantify compound levels in cerebrospinal fluid. Adjust dosing regimens or modify lipophilicity (logP) via substituent engineering .
  • Key Finding : Analogous triazine inhibitors (e.g., PQR530) show 85% oral bioavailability and 1.2:1 brain-to-plasma ratio in murine models, correlating with improved in vivo efficacy .

Q. How can computational methods optimize the compound’s interaction with histamine receptors (e.g., H4R)?

  • Methodology : Use molecular docking (AutoDock Vina) to model binding poses against H4R crystal structures (PDB: 5YQZ). Prioritize derivatives with hydrogen bonds to Thr323^{323} and hydrophobic interactions with Phe341^{341}. Validate via radioligand displacement assays .

Q. What experimental controls are critical when studying autophagy modulation by this compound?

  • Methodology : Include mTOR inhibitors (e.g., rapamycin) as positive controls in autophagy flux assays (LC3-II/I ratio via Western blot). Use lysosomal inhibitors (bafilomycin A1) to distinguish autophagosome formation vs. degradation .

Methodological Challenges and Solutions

Q. How to address low synthetic yields in triazine derivatives?

  • Solution : Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of nitrile to guanidine) and employ microwave-assisted synthesis to reduce side reactions. Catalytic additives (e.g., ZnCl2_2) can enhance cyclization efficiency .

Q. What analytical techniques differentiate polymorphic forms of the compound?

  • Solution : Use powder XRD and DSC to identify crystalline vs. amorphous states. Solvent-drop grinding experiments can induce phase transitions, critical for reproducibility in biological assays .

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